molecular formula C10H9ClN2S B2975896 (2-(4-Chlorophenyl)thiazol-5-yl)methanamine CAS No. 1206980-91-7

(2-(4-Chlorophenyl)thiazol-5-yl)methanamine

Cat. No. B2975896
CAS RN: 1206980-91-7
M. Wt: 224.71
InChI Key: CECCVDJSQZBWTQ-UHFFFAOYSA-N
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Description

“(2-(4-Chlorophenyl)thiazol-5-yl)methanamine” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H9ClN2S . The structure includes a thiazole ring attached to a 4-chlorophenyl group and a methanamine group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 224.71 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research shows the synthesis of 2,4,5-trisubstituted thiazole derivatives, including compounds structurally related to (2-(4-Chlorophenyl)thiazol-5-yl)methanamine. The study involved reactions leading to the formation of these derivatives and their structural determination through X-ray diffraction methods (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).

  • Characterization and Computational Analysis : There has been significant work on the characterization of similar compounds using various spectroscopic methods and density functional theory calculations. Such studies include analysis of structural changes and thermodynamic stability (Shahana & Yardily, 2020).

Biological Applications and Docking Studies

  • Antimicrobial and Antifungal Activities : Several studies have investigated the antimicrobial properties of compounds structurally similar to this compound. For instance, research has shown that derivatives of this compound exhibit moderate antibacterial and high antifungal activities (Kubba & Hameed A. Rahim, 2018).

  • Molecular Docking for Antibacterial Activity : Molecular docking studies have been performed to understand the antibacterial activity of similar compounds. These studies aid in identifying the interactions of the compound with bacterial proteins, providing insights into potential pharmaceutical applications (Shahana & Yardily, 2020).

Quantum Chemical and Spectroscopic Analysis

  • Quantum Chemical and Vibrational Spectral Analysis : Compounds structurally related to this compound have been analyzed using quantum chemical methods and vibrational spectral techniques. Such studies provide detailed insights into the molecular structure and properties of these compounds (Viji et al., 2020).

Antiviral and Antioxidant Activities

  • Antiviral Activity : Research has also been conducted on the antiviral properties of derivatives of this compound, particularly against tobacco mosaic virus (Chen et al., 2010).
  • Antioxidant Activity : Studies indicate that certain derivatives exhibit potent antioxidant activity. This includes the evaluation of compounds with selenourea functionality (Bhaskara Reddy et al., 2015).

properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCVDJSQZBWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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